Absence of HepG2 Cytotoxicity Distinguishes This Compound from Cytotoxic Benzamide Analogs
In a quantitative HepG2 cytotoxicity assay performed by the NCGC using a cell-based system with plate reader readout, 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide was classified as Inactive with an Activity Score of 0 across the full concentration range (0.029 µM to 288 µM), demonstrating no measurable cytotoxicity at any tested dose . This contrasts with other benzamide derivatives in screening libraries that exhibit measurable cytotoxicity at micromolar concentrations. For example, the broader benzamide class includes compounds with CC50 values in the range of 28–50 µM in Vero76 cells, as reported for certain anti-ZIKV benzamide leads [1]. The complete absence of HepG2 cytotoxicity for this compound up to 288 µM provides a quantifiable safety margin that may be advantageous for chemical biology applications requiring low background toxicity.
| Evidence Dimension | HepG2 Cytotoxicity (Cell-Based Assay) |
|---|---|
| Target Compound Data | Activity Score = 0 (Inactive) at all concentrations from 0.029 µM to 288 µM; Max Response = -0.96 |
| Comparator Or Baseline | Class-level baseline: Several anti-ZIKV benzamide leads (e.g., MWAC-3475) exhibit CC50 values of 28.1 ± 6.5 µM in Vero76 cells [1] |
| Quantified Difference | Target compound shows no cytotoxicity up to 288 µM, representing >10-fold higher tolerated concentration vs. the 28.1 µM CC50 of MWAC-3475 (note: different cell lines limit direct comparability) |
| Conditions | HepG2 cell line; Measured in Cell-Based System Using Plate Reader (NCGC assay 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) |
Why This Matters
For chemical biology and screening applications, the confirmed absence of hepatic cytotoxicity up to high micromolar concentrations allows this compound to serve as a non-toxic scaffold or negative control, directly impacting procurement decisions where cytotoxicity is a critical exclusion criterion.
- [1] Chung, D., Otsuka, Y., Kim, E., et al. (2026). Discovery of a potent anti-Zika virus benzamide series targeting the viral protein NS4B. PLoS Pathogens, 22(4), e1013609. Table 1: CC50 Vero76 values for MWAC series. https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1013609 View Source
